5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione
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Overview
Description
5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 2,4,6-trichlorophenyl group and two keto groups at positions 1 and 3. This compound belongs to the class of cyclohexane-1,3-diones, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with cyclohexane-1,3-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the cyclohexane-1,3-dione on the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits key enzymes involved in plant growth, leading to the disruption of essential metabolic processes. The compound’s trichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)cyclohexane-1,3-dione
- 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione
- 5-(2,4,6-Tribromophenyl)cyclohexane-1,3-dione
Uniqueness
5-(2,4,6-Trichlorophenyl)cyclohexane-1,3-dione is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, such as enhanced stability and specific interactions with molecular targets .
Properties
CAS No. |
88176-57-2 |
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Molecular Formula |
C12H9Cl3O2 |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-10(14)12(11(15)4-7)6-1-8(16)5-9(17)2-6/h3-4,6H,1-2,5H2 |
InChI Key |
VHLADAWLMQCFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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